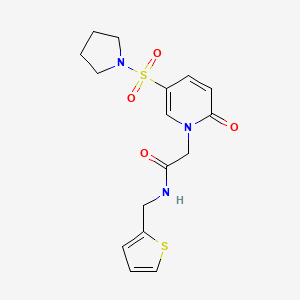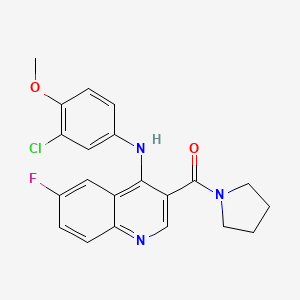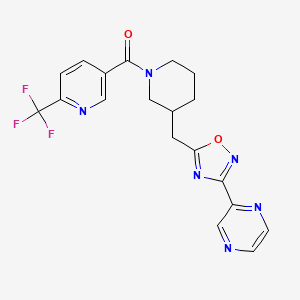
(3-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone is a useful research compound. Its molecular formula is C19H17F3N6O2 and its molecular weight is 418.38. The purity is usually 95%.
BenchChem offers high-quality (3-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Molecular Pharmacology and Receptor Interaction
One study delves into the molecular interactions of a closely related compound with the CB1 cannabinoid receptor, illustrating the compound's antagonist behavior through conformational analysis and pharmacophore models. This research provides a foundation for understanding how similar compounds might interact with receptors at a molecular level, which is crucial for drug design and development J. Shim et al., 2002.
Antimicrobial and Antimycobacterial Activities
Another study focuses on the synthesis of nicotinic acid hydrazide derivatives, highlighting their antimicrobial and antimycobacterial activities. This suggests potential applications of similar compounds in treating infections and combating resistant microbial strains R.V.Sidhaye et al., 2011.
Synthesis and Molecular Docking for Anticancer Applications
Further research into the synthesis and molecular docking study of new 1,3-oxazole clubbed pyridyl-pyrazolines as anticancer and antimicrobial agents shows the compound's potential efficacy against cancer cell lines and microbial pathogens. This indicates the compound's versatility in therapeutic applications, from oncology to infection control Kanubhai D. Katariya et al., 2021.
In Silico Drug-likeness and Microbial Investigation
Another study explores the in silico prediction of drug-likeness and in vitro microbial investigation of dihydropyrrolone conjugates. It demonstrates the compound's promising drug-like properties and moderate to good activity against bacterial strains, further reinforcing the importance of computational tools in early-stage drug discovery K. Pandya et al., 2019.
Chemistry and Kinetics in Solution
The study on the chemistry and kinetics of dipropylcarbene in solution, while not directly related to the compound , provides insight into the reaction mechanisms and kinetics of similar chemical structures. Understanding these properties is crucial for the synthesis and application of complex organic compounds in pharmaceutical contexts E. L. Tae et al., 1999.
Eigenschaften
IUPAC Name |
[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N6O2/c20-19(21,22)15-4-3-13(9-25-15)18(29)28-7-1-2-12(11-28)8-16-26-17(27-30-16)14-10-23-5-6-24-14/h3-6,9-10,12H,1-2,7-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVWNVVIMURPCRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CN=C(C=C2)C(F)(F)F)CC3=NC(=NO3)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-3-nitrobenzamide](/img/structure/B2751636.png)
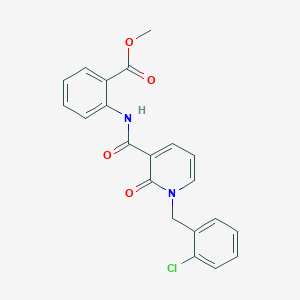
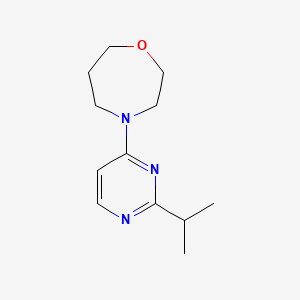
![1'-(4-Fluorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2751642.png)
![Cyclohex-3-en-1-yl-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone](/img/structure/B2751645.png)
![[3-(Cyclohexyloxymethyl)-5-fluorophenyl]boronic acid](/img/structure/B2751646.png)

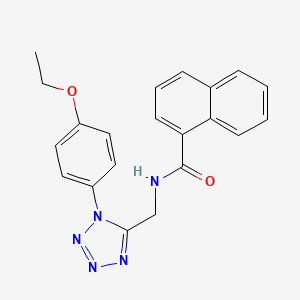
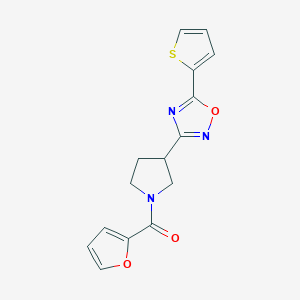
![7-(3-chlorophenyl)-5-methyl-2-(methylthio)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2751652.png)
![(E)-1-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-3-(4-iodoanilino)prop-2-en-1-one](/img/structure/B2751654.png)
![[3-(5-Chloro-2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2751655.png)
